2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(3,4-DICHLOROBENZYL)AMINO]ETHYLIDENE}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(3,4-DICHLOROBENZYL)AMINO]ETHYLIDENE}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a dichlorobenzyl group, and a trifluoromethyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(3,4-DICHLOROBENZYL)AMINO]ETHYLIDENE}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base. The next step involves the formation of the pyrazolone ring, which can be synthesized by reacting hydrazine with an appropriate β-keto ester. The final step is the condensation of the benzothiazole and pyrazolone intermediates with 3,4-dichlorobenzylamine and trifluoroacetic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(3,4-DICHLOROBENZYL)AMINO]ETHYLIDENE}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(3,4-DICHLOROBENZYL)AMINO]ETHYLIDENE}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to chemical degradation. It is also used as a precursor in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(3,4-DICHLOROBENZYL)AMINO]ETHYLIDENE}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-5-ethyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(3,4-DICHLOROBENZYL)AMINO]ETHYLIDENE}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C20H13Cl2F3N4OS |
---|---|
Molecular Weight |
485.3g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-[(3,4-dichlorophenyl)methyl]-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H13Cl2F3N4OS/c1-10(26-9-11-6-7-12(21)13(22)8-11)16-17(20(23,24)25)28-29(18(16)30)19-27-14-4-2-3-5-15(14)31-19/h2-8,28H,9H2,1H3 |
InChI Key |
IGZPVGJTSRQWQL-UHFFFAOYSA-N |
SMILES |
CC(=NCC1=CC(=C(C=C1)Cl)Cl)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Canonical SMILES |
CC(=NCC1=CC(=C(C=C1)Cl)Cl)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Origin of Product |
United States |
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